
Chlorhydrate de PSB 10
Vue d'ensemble
Description
Le chlorhydrate de PSB 10 est un antagoniste puissant et sélectif du récepteur de l'adénosine A3 humain. Il présente une forte sélectivité pour le récepteur de l'adénosine A3 humain par rapport aux autres sous-types de récepteurs de l'adénosine, ce qui en fait un outil précieux dans la recherche scientifique .
Applications De Recherche Scientifique
PSB 10 hydrochloride is widely used in scientific research due to its high selectivity for the human adenosine A3 receptor. It is used to study the role of adenosine receptors in various physiological and pathological processes, including inflammation, pain, and cancer . In addition, it is used in the development of new therapeutic agents targeting adenosine receptors .
Mécanisme D'action
Target of Action
PSB 10 hydrochloride is a potent and highly selective antagonist for the human adenosine A3 receptor . The adenosine A3 receptor is a protein that in humans is encoded by the ADORA3 gene. It has a high affinity for adenosine, and upon binding, it triggers a variety of downstream effects, playing a crucial role in many physiological processes.
Mode of Action
PSB 10 hydrochloride interacts with its target, the adenosine A3 receptor, by binding to it selectively . This binding inhibits the activity of the receptor, acting as an inverse agonist
Biochemical Pathways
It is known that adenosine receptors play a key role in the central nervous system and have been implicated in various physiological processes including pain, inflammation, and stress responses . By acting as an inverse agonist at the adenosine A3 receptor, PSB 10 hydrochloride could potentially affect these processes.
Result of Action
PSB 10 hydrochloride, by acting as an inverse agonist at the adenosine A3 receptor, has been shown to produce thermal hyperalgesia in mice . Hyperalgesia is an increased sensitivity to pain, which can be a result of injury to tissues and nerves. This suggests that PSB 10 hydrochloride could potentially have applications in pain management.
Analyse Biochimique
Biochemical Properties
PSB 10 hydrochloride interacts with the human adenosine A3 receptor . The nature of these interactions is antagonistic, meaning that PSB 10 hydrochloride binds to the receptor and blocks its activation by adenosine .
Cellular Effects
The cellular effects of PSB 10 hydrochloride are primarily related to its antagonistic action on the adenosine A3 receptor . By blocking this receptor, PSB 10 hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PSB 10 hydrochloride involves binding to the adenosine A3 receptor and preventing its activation . This can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Given its role as an antagonist of the adenosine A3 receptor, it is likely that its effects would be observable shortly after administration and would persist as long as the drug remains bound to the receptor .
Metabolic Pathways
As an antagonist of the adenosine A3 receptor, it may influence pathways related to adenosine signaling .
Subcellular Localization
Given its role as an antagonist of the adenosine A3 receptor, it is likely that it localizes to the cell membrane where this receptor is found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de PSB 10 implique la formation d'une structure d'imidazo[2,1-i]purin-5-one.
Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final avec une pureté ≥ 98 % .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de PSB 10 subit principalement des réactions de substitution en raison de la présence d'atomes de chlore réactifs sur le groupe trichlorophényle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les bases fortes pour la déprotonation, les agents oxydants pour les réactions d'oxydation et les agents réducteurs pour les réactions de réduction. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits : Les principaux produits formés à partir des réactions du this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de dérivés avec différents substituants sur le groupe trichlorophényle .
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de sa forte sélectivité pour le récepteur de l'adénosine A3 humain. Il est utilisé pour étudier le rôle des récepteurs de l'adénosine dans divers processus physiologiques et pathologiques, notamment l'inflammation, la douleur et le cancer . De plus, il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de l'adénosine .
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur de l'adénosine A3 humain et en agissant comme un antagoniste. Cette liaison empêche l'activation du récepteur par l'adénosine endogène, inhibant ainsi les voies de signalisation en aval. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) et la modulation de l'activité de la protéine kinase A (PKA) .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires au chlorhydrate de PSB 10 comprennent d'autres antagonistes des récepteurs de l'adénosine tels que le chlorhydrate de PSB 11 et le chlorhydrate de PSB 12 .
Unicité : Le this compound est unique en raison de sa forte sélectivité pour le récepteur de l'adénosine A3 humain, avec une valeur de Ki de 0,44 nM. Cette forte sélectivité en fait un outil précieux pour étudier le rôle spécifique du récepteur de l'adénosine A3 dans divers processus biologiques .
Propriétés
IUPAC Name |
(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N5O.ClH/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19;/h4-5,8,20H,3,6H2,1-2H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFUVHYQGOQSS-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028434 | |
| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591771-91-4 | |
| Record name | PSB-10 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591771914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-10 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R36CZP9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



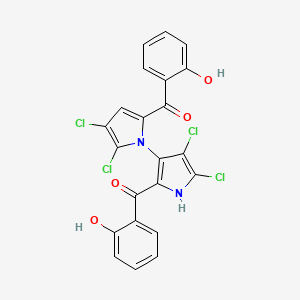

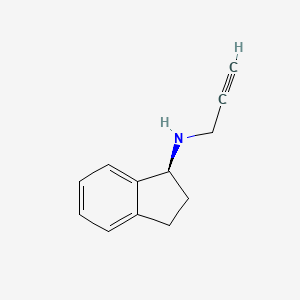
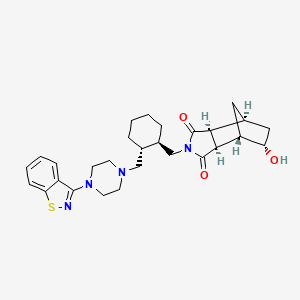
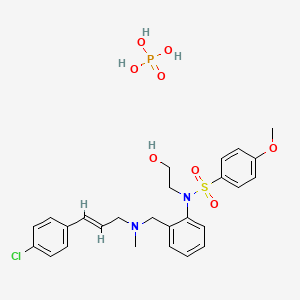
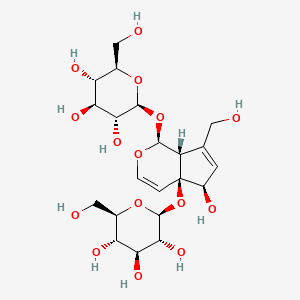
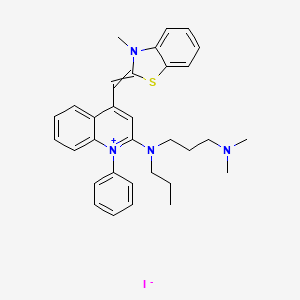


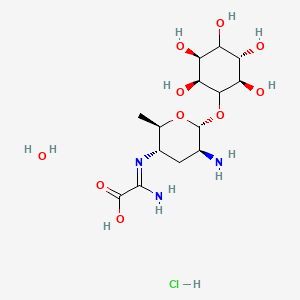
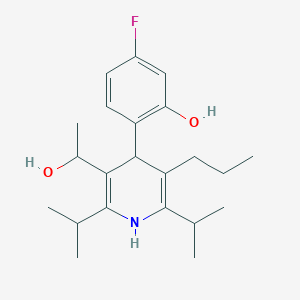
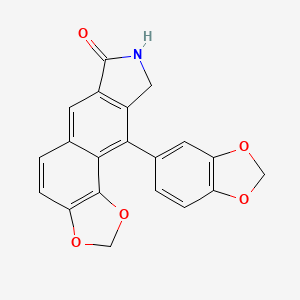
![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)
